4-Methyl-2-[(1-phenyl-cyclopentanecarbonyl)-amino]-thiazole-5-carboxylic acid ethyl ester
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Overview
Description
4-Methyl-2-[(1-phenyl-cyclopentanecarbonyl)-amino]-thiazole-5-carboxylic acid ethyl ester is a complex organic compound characterized by its thiazole ring structure, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-[(1-phenyl-cyclopentanecarbonyl)-amino]-thiazole-5-carboxylic acid ethyl ester typically involves multiple steps, starting with the formation of the thiazole ring. One common synthetic route includes the reaction of 4-methylthiazole-5-carboxylic acid ethyl ester with 1-phenyl-cyclopentanecarbonyl chloride under specific conditions, such as the presence of a base like triethylamine and a suitable solvent like dichloromethane.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process would be optimized to maximize yield and minimize by-products, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted thiazoles or amides.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in biochemical assays or as a probe in studying biological systems.
Medicine: Potential use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: Application in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which 4-Methyl-2-[(1-phenyl-cyclopentanecarbonyl)-amino]-thiazole-5-carboxylic acid ethyl ester exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Thiazole derivatives: Other thiazole-based compounds with different substituents.
Cyclopentanecarbonyl derivatives: Compounds containing cyclopentanecarbonyl groups with various functional groups.
Uniqueness: 4-Methyl-2-[(1-phenyl-cyclopentanecarbonyl)-amino]-thiazole-5-carboxylic acid ethyl ester is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
ethyl 4-methyl-2-[(1-phenylcyclopentanecarbonyl)amino]-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-3-24-16(22)15-13(2)20-18(25-15)21-17(23)19(11-7-8-12-19)14-9-5-4-6-10-14/h4-6,9-10H,3,7-8,11-12H2,1-2H3,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKTSUMCFJNURCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2(CCCC2)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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